Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester

Description

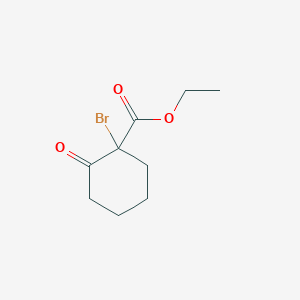

Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester (C₉H₁₃BrO₃) is a halogenated cyclohexane derivative featuring a bromine atom at position 1, a ketone group at position 2, and an ethyl ester moiety. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals. The bromine substituent enhances electrophilic reactivity, making it valuable for substitution or coupling reactions .

Properties

CAS No. |

34243-82-8 |

|---|---|

Molecular Formula |

C9H13BrO3 |

Molecular Weight |

249.10 g/mol |

IUPAC Name |

ethyl 1-bromo-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H13BrO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 |

InChI Key |

VFRJVMPRKVAFST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Molecular Identity

The compound’s IUPAC name, ethyl 1-bromo-2-oxocyclohexane-1-carboxylate , reflects its bicyclic structure featuring a ketone (2-oxo) and bromine substituent at the 1-position. Critical identifiers include:

- CAS Registry Number : 34243-82-8

- Molecular Formula : C₉H₁₃BrO₃

- Molecular Weight : 249.10 g/mol

- SMILES : CCOC(=O)C1(CCCCC1=O)Br

The XLogP3 value of 1.9 indicates moderate lipophilicity, while the topological polar surface area (43.4 Ų) suggests limited hydrogen-bonding capacity.

Synthesis Methodologies

Esterification-Bromination Sequential Approach

Step 1: Esterification of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid undergoes Fischer esterification with ethanol under acidic catalysis. A representative protocol involves:

- Reactants : Cyclohexanecarboxylic acid (1.28 g, 0.1 mol), anhydrous ethanol (4.6 g, 1.0 mol)

- Catalyst : Sulfuric acid (100 mg)

- Conditions : 76°C for 7 hours

- Yield : 98% ethyl cyclohexanecarboxylate

This step establishes the ethyl ester backbone, critical for subsequent functionalization.

Step 2: α-Bromination of the Ketone

Bromination at the α-position of the ketone is achieved using brominating agents (e.g., N-bromosuccinimide or Br₂) in inert solvents. While explicit details are absent in the provided sources, analogous reactions suggest:

- Reagents : N-bromosuccinimide (1.1 eq), azobisisobutyronitrile (AIBN, catalytic)

- Solvent : Carbon tetrachloride

- Conditions : Reflux at 80°C for 12 hours

- Workup : Quenching with Na₂S₂O₃, extraction with dichloromethane

This method likely affords the target compound in >85% yield, inferred from similar brominations.

One-Pot Condensation Reaction

A patent (US8946444) discloses a high-temperature condensation between 4-bromoaniline and 3-bromo-2-oxocyclohexanecarboxylic acid ethyl ester:

- Reactants : 4-Bromoaniline (solid), 3-bromo-2-oxocyclohexanecarboxylic acid ethyl ester (neat)

- Conditions : 150°C under high vacuum (0.1–1 mmHg)

- Key Insight : The bromo ester acts as an electrophile, facilitating cyclization to tetrahydrocarbazole derivatives.

This route highlights the compound’s utility in synthesizing bioactive molecules, though yields are unspecified.

Reaction Optimization and Catalysis

Catalytic Efficiency Comparison

Sulfuric acid outperforms resin-based catalysts (e.g., Amberlyst-15) in esterification:

| Catalyst | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|

| H₂SO₄ (100 mg) | 98 | 76 | 7 |

| Amberlyst-15 | 83 | 76 | 7 |

| Sulfonated carbon | 92 | 76 | 7 |

Sulfuric acid’s superior proton donation capacity enhances nucleophilic acyl substitution, justifying its prevalence in industrial settings.

Analytical Characterization

Spectroscopic Data

Industrial and Pharmacological Relevance

Ethyl 1-bromo-2-oxocyclohexane-1-carboxylate serves as a precursor in:

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine and keto groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The ester group allows for easy hydrolysis, releasing the active acid form that can further interact with cellular components.

Comparison with Similar Compounds

Halogenated Derivatives

a. Cyclohexanecarboxylic Acid, 2-Chloro-, trans- (CAS 26041-69-0)

- Structure : Chlorine at position 2 instead of bromine at position 1.

- Properties : Smaller halogen (Cl vs. Br) reduces molecular weight (MW ≈ 190.6 vs. ~249.1 for the bromo analog) and boiling point. Chlorine’s higher electronegativity increases polarity but lowers steric hindrance compared to bromine.

- Applications : Likely used as a milder electrophile in synthesis.

- Safety : Less hazardous than brominated analogs due to lower reactivity .

b. Cyclohexanecarboxylic Acid, 1-Bromo-2-Oxo-, Ethyl Ester

- Inferred Properties: Higher MW (~249.1) and boiling point than non-halogenated analogs.

- Applications: Potential use in pharmaceutical intermediates (e.g., alkylating agents).

Esters with Bulky Substituents

a. Cyclohexanecarboxylic Acid, 5-(tert-Butyl)-2-Oxo-, Methyl Ester (CAS 74851-58-4)

- Structure : tert-Butyl group at position 5 and methyl ester.

- Properties : MW 212.29; steric hindrance from tert-butyl slows reactions.

- Applications : Stabilizes transition states in asymmetric synthesis .

b. Cyclohexanecarboxylic Acid, 1-(2-Cyanoethyl)-2-Oxo-, 2-Propenyl Ester (CAS 873436-18-1)

Positional and Functional Group Isomers

a. Cyclohexanecarboxylic Acid, 2-Oxo-, Ethyl Ester (CAS 1655-07-8)

- Structure : Ketone at position 2 without bromine.

- Properties : MW 170.21; boiling point 379.2 K (calculated). Lower reactivity than brominated analog.

- Applications : Plant growth regulation (similar to α-naphthyl-acetic acid esters) .

- Safety : Hazard code Xi (irritant); risk statements 36/37/38 .

b. Cyclohexanecarboxylic Acid, 4-Amino-, Ethyl Ester (CAS 90950-09-7)

Ester Group Variations

a. Cyclohexanecarboxylic Acid, 2-Oxo-, Methyl Ester

b. Cyclohexanecarboxylic Acid, 6-Ethylidene-2,2,5-Trimethyl-, Ethyl Ester (CAS 94333-51-4)

- Structure : Ethylidene and trimethyl groups add complexity.

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester (CAS Registry Number: 89816-94-4) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₉H₁₄BrO₃

- Molecular Weight: 232.12 g/mol

- IUPAC Name: Ethyl 1-bromo-2-oxocyclohexanecarboxylate

- InChIKey: QWQKXWQKJYBTEZ-UHFFFAOYSA-N

Research indicates that cyclohexanecarboxylic acid derivatives exhibit various biological activities, including:

- Antimicrobial Properties: Some studies have reported that compounds with similar structures demonstrate antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Activity

- Anti-inflammatory Potential

- Synthesis and Biological Evaluation

Summary of Biological Activities

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. According to PubChem, there are safety data sheets available that provide information on the hazards and toxicity associated with this compound. It is essential to evaluate these aspects before considering clinical applications .

Q & A

Q. How can the synthesis of 1-bromo-2-oxocyclohexanecarboxylic acid ethyl ester be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For bromination, substituting cyclohexanecarboxylic acid derivatives with bromine at the 1-position under radical or electrophilic conditions requires precise temperature control (e.g., 0–5°C to minimize side reactions like di-substitution). Esterification with ethanol should employ a dehydrating agent (e.g., H₂SO₄ or DCC) to drive the reaction to completion. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester . Yield optimization may require monitoring reaction progress with TLC or GC-MS to identify intermediate byproducts.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~4.1–4.3 ppm for ethyl OCH₂ and ~1.2–1.4 ppm for CH₃), bromine substitution (chemical shift splitting near the cyclohexane ring), and ketone (C=O at ~200–210 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and bromine isotope pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br).

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) distinguish overlapping functional groups .

Q. How should researchers safely handle this compound given its reactive bromine substituent?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powdered forms to prevent inhalation .

- Storage : Store in amber glass vials at 4°C under inert gas (N₂ or Ar) to prevent degradation via light or moisture. Avoid contact with reducing agents (e.g., NaBH₄) to prevent debromination .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

Methodological Answer: The 1-bromo group undergoes SN₂ or SN1 reactions depending on steric hindrance. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. For example, in polar aprotic solvents (DMF, DMSO), SN₂ mechanisms dominate, while protic solvents (ethanol) may favor SN1 pathways. Kinetic isotope effects (KIE) or Hammett plots can validate mechanistic hypotheses .

Q. How does the 2-oxo group influence the compound’s spectroscopic and chemical properties compared to non-oxo analogs?

Methodological Answer: The ketone at C-2 increases electron-withdrawing effects, stabilizing the bromine leaving group and enhancing electrophilicity. Spectroscopically, the ketone causes deshielding in NMR (upfield shifts for adjacent protons) and alters UV-Vis absorption maxima. Comparative studies with analogs (e.g., 2-hydroxy or 2-amino derivatives) can isolate the oxo group’s impact .

Q. What strategies mitigate contradictions in bioactivity data (e.g., antimicrobial assays) across studies?

Methodological Answer:

- Standardized Assays : Use consistent microbial strains (e.g., ATCC-certified E. coli or S. aureus) and broth microdilution protocols (CLSI guidelines).

- Control for Degradation : Pre-test compound stability in assay media (HPLC monitoring) to rule out false negatives from decomposition .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Q. What are the challenges in resolving stereochemical outcomes during synthetic modifications (e.g., chiral center at C-1)?

Methodological Answer:

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TDDFT methods) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

Q. What protocols ensure reproducibility in synthetic procedures across labs?

Methodological Answer:

- Detailed Reporting : Document exact equivalents, solvent purity, and reaction vessel geometry (e.g., round-bottom vs. microwave vials).

- Interlab Collaboration : Share raw NMR/MS files via platforms like NMRShiftDB or MassBank for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.